An In-Depth Technical Guide to 2-Oxopiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Oxopiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] When functionalized with a carboxamide group at the 3-position and an oxo group at the 2-position, the resulting 2-Oxopiperidine-3-carboxamide represents a key pharmacophore with significant potential in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of 2-Oxopiperidine-3-carboxamide and its derivatives. While direct experimental data for the parent compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.
Chemical Structure and Properties
2-Oxopiperidine-3-carboxamide is a heterocyclic compound featuring a six-membered piperidine ring. The structure is characterized by a lactam (a cyclic amide) at position 2 and a carboxamide group at position 3.
Systematic Name: 2-oxopiperidine-3-carboxamide Molecular Formula: C₆H₁₀N₂O₂ Molecular Weight: 142.16 g/mol
The presence of multiple hydrogen bond donors and acceptors, along with a chiral center at the C3 position, imparts specific stereochemical and conformational properties that are critical for its interaction with biological targets.
Structural Elucidation
The definitive three-dimensional arrangement of atoms in 2-Oxopiperidine-3-carboxamide has not been publicly reported via X-ray crystallography. However, crystallographic studies of related piperidine derivatives show that the six-membered ring typically adopts a chair or a half-chair conformation, influenced by the substitution pattern.[2] The sp² hybridization of the carbonyl carbon in the lactam ring can influence the ring's conformation.[2]
Physicochemical Properties
A summary of the predicted and known physicochemical properties of 2-Oxopiperidine-3-carboxamide and its corresponding carboxylic acid precursor are presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | 2-Oxopiperidine-3-carboxamide (Predicted) | 2-Oxopiperidine-3-carboxylic acid (Experimental/Computed) | Reference |
| Molecular Weight | 142.16 g/mol | 143.14 g/mol | [3] |
| XLogP3 | -0.3 | 0.3 | [4] |
| Hydrogen Bond Donors | 2 | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | 3 | [4] |
| Topological Polar Surface Area | 72.7 Ų | 66.4 Ų | [4] |
Synthesis of 2-Oxopiperidine-3-carboxamide
Proposed Synthetic Pathway
A plausible and efficient route to 2-Oxopiperidine-3-carboxamide involves a two-step process starting from commercially available precursors, as illustrated in the workflow below.
Caption: Proposed synthetic workflow for 2-Oxopiperidine-3-carboxamide.
Experimental Protocols
This precursor can be synthesized via a well-established method involving the condensation of diethyl malonate and acrylonitrile, followed by reductive cyclization.[6]
-
Michael Addition: Diethyl malonate is reacted with acrylonitrile in the presence of a base catalyst (e.g., sodium ethoxide) to yield diethyl 2-cyanoethylmalonate.
-
Reductive Cyclization: The resulting diethyl 2-cyanoethylmalonate is then subjected to catalytic hydrogenation (e.g., using Raney Nickel or Raney Cobalt) under pressure, which simultaneously reduces the nitrile to a primary amine and induces cyclization to form the lactam ring, yielding ethyl 2-oxopiperidine-3-carboxylate.[6]
-
Hydrolysis: Ethyl 2-oxopiperidine-3-carboxylate is hydrolyzed to 2-Oxopiperidine-3-carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an ammonia source. Standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a non-nucleophilic base can be employed to facilitate this transformation.[7] Alternatively, conversion to the acid chloride followed by reaction with ammonia is a viable, albeit potentially harsher, method.[1]
A more direct approach involves the aminolysis of the ethyl ester.
-
A solution of ethyl 2-oxopiperidine-3-carboxylate in a suitable solvent (e.g., methanol) is saturated with ammonia gas.
-
The reaction mixture is heated in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-Oxopiperidine-3-carboxamide.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Oxopiperidine-3-carboxamide are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the amide protons. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (lactam) | 7.5 - 8.5 | br s |
| CONH₂ | 6.5 - 7.5 | br s (2H) |
| H3 | 3.2 - 3.6 | m |
| H6 | 3.0 - 3.4 | m (2H) |
| H4, H5 | 1.8 - 2.4 | m (4H) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of two carbonyl signals and four signals corresponding to the sp³-hybridized carbons of the piperidine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 172 - 176 |
| C=O (lactam) | 170 - 174 |
| C3 | 45 - 55 |
| C6 | 40 - 50 |
| C4, C5 | 20 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the N-H and C=O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide & lactam) | 3400 - 3200 | Strong, broad |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (amide I) | ~1680 | Strong |
| C=O Stretch (lactam) | ~1650 | Strong |
| N-H Bend (amide II) | ~1620 | Medium |
Mass Spectrometry
In mass spectrometry, 2-Oxopiperidine-3-carboxamide is expected to show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 143.1. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the piperidine ring.
Biological Activity and Therapeutic Potential
While the specific biological activity of the parent 2-Oxopiperidine-3-carboxamide is not extensively documented, the broader class of piperidine-3-carboxamide derivatives has attracted significant interest in drug discovery.[8]
Anticancer Activity
Derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in human melanoma cells, suggesting their potential as novel anticancer agents.[9] The substitution pattern on the piperidine nitrogen and the aryl carboxamide has been shown to be crucial for activity.
Enzyme Inhibition
The piperidine carboxamide scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption, indicating potential applications in the treatment of osteoporosis.[10] More recently, piperidine carboxamides have been identified as species-selective proteasome inhibitors with activity against Plasmodium falciparum, the parasite responsible for malaria.[11]
Caption: Biological activities associated with the piperidine-3-carboxamide scaffold.
Conclusion
2-Oxopiperidine-3-carboxamide is a synthetically accessible and structurally interesting molecule that belongs to a class of compounds with proven therapeutic relevance. While further research is needed to fully elucidate its specific biological functions and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The exploration of this and related scaffolds is a promising avenue for the discovery of novel therapeutics for a range of diseases, including cancer and infectious diseases.
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